1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Overview
Description
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring attached to a phenyl group through a carbonyl linkage, with a methanamine group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoyl chloride with piperidine to form 4-(piperidin-1-ylcarbonyl)aniline, which is then subjected to reductive amination with formaldehyde and hydrogen to yield the target compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.
Scientific Research Applications
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors in the body.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in pain signaling pathways, thereby exerting analgesic effects .
Comparison with Similar Compounds
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine can be compared with similar compounds such as:
4-(Piperidin-1-ylcarbonyl)aniline: Lacks the methanamine group, which may result in different biological activity and chemical reactivity.
N-(4-(Piperidin-1-ylcarbonyl)phenyl)methanamine: Similar structure but with variations in the position of functional groups, leading to different properties.
4-(Piperidin-1-ylcarbonyl)benzylamine: Contains a benzylamine group instead of a methanamine group, affecting its reactivity and applications.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQOEKCDLOHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427906 | |
Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292635-34-8 | |
Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(piperidine-1-carbonyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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